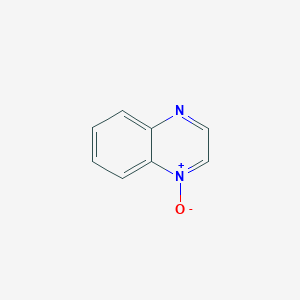

Quinoxaline, 1-oxide

Descripción

Historical Trajectories of N-Oxide Heterocycles in Synthetic and Medicinal Chemistry Research

The history of heterocyclic N-oxides is intertwined with the broader development of organic and medicinal chemistry. wikipedia.org Initially, these compounds were often regarded as mere byproducts of hepatic metabolism of N-heterocyclic drugs. nih.gov However, this perception began to shift dramatically in the mid-20th century. A pivotal moment was the discovery of naturally occurring N-oxides with potent biological activity, such as iodinin (B1496461) and myxin, which demonstrated significant antimicrobial properties. mdpi.com This spurred a more systematic investigation into this class of compounds.

The initial medicinal chemistry exploration of heterocyclic N-oxides can be traced back to the 1950s. nih.govbenthamdirect.com Researchers began to recognize that the N-oxide motif was not just a metabolic byproduct but a key functional group that could impart valuable therapeutic properties. nih.govresearchgate.net This led to a surge in synthetic efforts and biological evaluations, revealing that heterocyclic N-oxides could act as anticancer, antibacterial, antihypertensive, and antiparasitic agents, among other activities. nih.govbenthamdirect.comnih.gov The discovery of the antihypertensive agent minoxidil (B1677147) in the 1960s further solidified the importance of the N-oxide scaffold in mainstream drug development. nih.gov

The Quinoxaline (B1680401) N-Oxide Scaffold: Contemporary Significance in Chemical Sciences

The quinoxaline N-oxide framework, and particularly quinoxaline 1,4-dioxides (QdNOs), has become a focal point of modern chemical research due to its remarkable versatility and broad spectrum of biological activities. mdpi.comnih.govresearchgate.net These compounds are recognized as privileged scaffolds in drug discovery, demonstrating potent effects against a wide array of diseases. mdpi.comresearchgate.net

In medicinal chemistry, quinoxaline N-oxides are renowned for their anti-infective properties. They have shown significant promise as antibacterial, antifungal, antiviral, and antiparasitic agents. mdpi.comresearchgate.net Notably, derivatives of this scaffold have been developed as treatments for tuberculosis, malaria, Chagas disease, and leishmaniasis. mdpi.comresearchgate.net Their mechanism of action is often linked to their role as prodrugs; under hypoxic (low oxygen) conditions, such as those found in solid tumors or within certain bacteria, the N-oxide group can be reduced to generate reactive radicals that damage cellular components like DNA. nih.govnih.gov This selective activation makes them particularly attractive as hypoxia-selective cytotoxins for cancer therapy. nih.goveurekaselect.com

Beyond medicine, the unique electronic and photophysical properties of quinoxaline N-oxides make them valuable in materials science. Their planar structure facilitates interactive binding with DNA, and their potential for fluorescence has been explored for applications in organic light-emitting diodes (OLEDs) and as biological probes. mdpi.com

Table 1: Selected Biological Activities of Quinoxaline N-Oxide Derivatives

| Activity | Target/Application | Reference |

| Antibacterial | Broad-spectrum, including drug-resistant strains like MRSA. | mdpi.commdpi.com |

| Antitubercular | Mycobacterium tuberculosis, including drug-resistant and non-replicating strains. | mdpi.comresearchgate.netnih.gov |

| Anticancer | Selective cytotoxicity against hypoxic solid tumor cells. | nih.govmdpi.com |

| Antimalarial | Plasmodium falciparum, including chloroquine-resistant strains. | mdpi.comfrontiersin.org |

| Antichagasic | Trypanosoma cruzi. | researchgate.netsbq.org.br |

| Antifungal | Various fungal pathogens. | mdpi.comresearchgate.net |

| Antiviral | Including activity against HIV. | nih.govmdpi.com |

Methodological Approaches to Quinoxaline N-Oxide Investigations: An Overview

The synthesis and study of quinoxaline N-oxides involve a range of established and modern chemical techniques.

Synthesis: The most prominent and efficient method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction , first developed in 1965. mdpi.com This reaction typically involves the condensation of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) N-oxide) with a compound containing an active methylene (B1212753) group, such as a β-diketone or β-ketoester, often in the presence of a base catalyst like triethylamine. mdpi.comnih.govsbq.org.br The mechanism proceeds via a nucleophilic attack of the enolate onto the benzofuroxan, followed by cyclization and dehydration to form the quinoxaline 1,4-dioxide ring system. sbq.org.brscielo.br

While the classic Beirut reaction is highly effective, modern variations have been developed to improve yields, shorten reaction times, and expand the scope of accessible derivatives. These include microwave-assisted syntheses and the use of solid supports or alternative catalysts like florisil (B1214189) and montmorillonite (B579905) K10. scielo.brscielo.brunav.edu Prior to 1965, the primary method was the direct oxidation of a pre-formed quinoxaline ring, a less efficient approach. mdpi.com

Table 2: Common Synthetic Methods for Quinoxaline 1,4-Dioxides

| Method | Reactants | Key Conditions | Advantages/Notes | Reference |

| Classic Beirut Reaction | Benzofuroxan + β-Dicarbonyl | Base (e.g., triethylamine), solvent (e.g., methanol), long reaction times (hours to days). | Foundational, versatile method. | mdpi.comnih.gov |

| Microwave-Assisted | Benzofuroxan + β-Dicarbonyl | Microwave irradiation, often solvent-free or on solid supports. | Reduced reaction time, often increased yield. | nih.govscielo.brunav.edu |

| Solid-Support Catalysis | Benzofuroxan + β-Dicarbonyl | Catalysts like silica (B1680970) gel, alumina, florisil, montmorillonite K10. | Enhanced efficiency, easier purification, reusable catalysts. | scielo.brscielo.br |

Characterization: A suite of spectroscopic and analytical methods is employed to confirm the structure and purity of quinoxaline N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the substitution pattern on the heterocyclic ring. The chemical shifts provide detailed information about the electronic environment of the atoms. nih.govscielo.brunav.edu For example, in the ¹H-NMR spectrum of methyl 2-benzoyl-3-methylquinoxaline-7-carboxylate 1,4-di-N-oxide, specific signals correspond to the methyl, methoxy (B1213986), and various aromatic protons. scielo.br

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. The N-oxide bond typically shows a characteristic absorption band around 1328 cm⁻¹. Carbonyl groups (C=O) from ester or ketone substituents also have strong, identifiable peaks. nih.govscielo.br

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming the elemental composition. nih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen), which is compared against the calculated theoretical values to verify the compound's empirical formula. unav.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-oxidoquinoxalin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGFWQSVACNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219388 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-29-1 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinoxaline N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quinoxaline, 1 Oxide and Its Derivatives

Classical and Contemporary Approaches to Quinoxaline (B1680401) N-Oxide Synthesis

The synthesis of the quinoxaline N-oxide scaffold has been approached through several established and evolving chemical reactions. These methods primarily involve the formation of the quinoxaline ring system followed by or simultaneous with the introduction of the N-oxide functionality.

Beirut Reaction and its Mechanistic Variants

The Beirut reaction is a well-established method for the synthesis of quinoxaline N-oxides, although it predominantly yields quinoxaline-1,4-dioxides. The reaction typically involves the cyclization of benzofuroxans with enols or enamines. The direct and selective synthesis of quinoxaline, 1-oxide via the Beirut reaction is not the primary outcome; however, the mono-oxide can be obtained through subsequent reduction of the corresponding 1,4-dioxide.

The generally accepted mechanism of the Beirut reaction commences with the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of benzofuroxan (B160326). This is followed by a ring-closure step, which is a condensation of the imino-oxide onto the carbonyl group of the ketone, leading to a dihydroquinoxaline intermediate. Subsequent elimination of a water molecule results in the formation of the aromatic quinoxaline-1,4-dioxide system.

While the Beirut reaction itself is a powerful tool for creating the quinoxaline N-oxide framework, achieving the mono-N-oxide often requires a subsequent deoxygenation step. The selective reduction of one of the two N-oxide groups in quinoxaline-1,4-dioxides is a critical transformation to access this compound derivatives. Various reducing agents can be employed for this purpose, and the selectivity can be influenced by the reaction conditions and the nature of the substituents on the quinoxaline ring. nih.gov

Condensation Reactions in Quinoxaline N-Oxide Formation

The most fundamental and widely used method for the synthesis of the core quinoxaline structure is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This classical approach, however, directly yields the quinoxaline ring system without the N-oxide functionality. To obtain this compound through this route, a subsequent oxidation step is necessary.

The condensation reaction itself is versatile and can be performed under various conditions, including in the presence of different catalysts or even under catalyst-free conditions. The reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is typically straightforward, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring.

To form the this compound, the resulting quinoxaline product must undergo a selective mono-N-oxidation. This two-step sequence, involving condensation followed by oxidation, is a common strategy for accessing quinoxaline mono-N-oxides. The choice of oxidizing agent and reaction conditions is crucial to prevent the formation of the corresponding 1,4-dioxide.

Oxidation Strategies for Nitrogen Atoms within the Quinoxaline Ring System

The direct oxidation of a pre-formed quinoxaline ring is a primary strategy for the synthesis of this compound. This approach involves the treatment of a quinoxaline derivative with an oxidizing agent. The key challenge in this method is achieving selective mono-N-oxidation, as over-oxidation can lead to the formation of quinoxaline-1,4-dioxide.

The oxidation of quinoxalines with reagents like peroxy acids or hydrogen peroxide can be challenging to control for the selective formation of the mono-N-oxide. nih.gov The initial N-oxidation deactivates the heterocyclic core, making the second oxidation more difficult but not impossible. nih.gov Therefore, careful control of stoichiometry and reaction conditions is paramount.

A variety of oxidizing agents have been employed for the N-oxidation of quinoxalines. The choice of reagent can significantly influence the outcome of the reaction, with some reagents showing greater selectivity for mono-N-oxidation.

| Oxidizing Agent | Substrate | Product | Observations |

| Peroxy acids | Quinoxaline | This compound and Quinoxaline-1,4-dioxide | Often leads to a mixture of mono- and di-oxides. nih.gov |

| Hydrogen Peroxide | Quinoxaline | This compound and Quinoxaline-1,4-dioxide | Similar to peroxy acids, selectivity can be an issue. nih.gov |

| Hypofluorous acid-acetonitrile complex | Quinoxaline | Quinoxaline-1,4-dioxide | Reported to be highly effective for di-oxidation. nih.gov |

Advanced Synthetic Techniques and Reaction Conditions

In addition to classical methods, advanced synthetic techniques have been applied to the synthesis of quinoxaline derivatives, which can be adapted for the preparation of this compound. These methods often offer advantages such as shorter reaction times, higher yields, and more environmentally benign conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. While many reports on the microwave-assisted synthesis of quinoxalines focus on the formation of the parent heterocycle or the 1,4-dioxide, these protocols can be indicative of conditions that could be adapted for the synthesis of the mono-N-oxide. For instance, the condensation of diamines and dicarbonyls can be significantly expedited under microwave irradiation. e-journals.inudayton.edu This rapid formation of the quinoxaline core can then be followed by a controlled oxidation to yield the desired this compound. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to reduced reaction times and improved yields. scispace.com

Catalyst-Mediated and Catalyst-Free Synthetic Pathways

The synthesis of the quinoxaline scaffold can be achieved through both catalyst-mediated and catalyst-free pathways. A variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed to facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov These catalysts can enhance the reaction rate and allow for milder reaction conditions.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy in synthetic chemistry. For the synthesis of quinoxaline N-oxides, a notable one-pot cascade annulation has been developed that functions as a multi-component approach.

A facile and efficient one-pot synthesis of quinoxaline N-oxides has been achieved through a radical-mediated cyclization involving α-oxoketene N,S-acetals and tert-butyl nitrite (B80452) (TBN). thieme-connect.com This catalyst- and additive-free method proceeds under mild conditions in the open air. The reaction involves a cascade sequence initiated by the in situ generation of a nitric oxide (NO) radical from TBN. This leads to a (Csp²)–H nitrosation of the N,S-acetal, followed by an intramolecular N-arylation to form the quinoxaline ring. Subsequent oxidation results in the final quinoxaline N-oxide product, which incorporates three distinct substituents. thieme-connect.com This process is noteworthy for the formation of two new C–N bonds with the same N-oxide nitrogen atom. thieme-connect.com

The reaction demonstrates good functional group tolerance and proceeds with short reaction times. A variety of substituents on the α-oxoketene N,S-acetal are well-tolerated, leading to a range of substituted quinoxaline N-oxides.

Table 1: Examples of Quinoxaline N-Oxides Synthesized via One-Pot Cascade Annulation thieme-connect.com

| Starting α-Oxoketene N,S-Acetal Substituent (Ar) | Starting α-Oxoketene N,S-Acetal Substituent (R) | Product | Yield (%) |

| Phenyl | Methyl | 2-(Methylthio)-3-phenylquinoxaline 1-oxide | 82 |

| 4-Methylphenyl | Methyl | 2-(Methylthio)-3-(p-tolyl)quinoxaline 1-oxide | 85 |

| 4-Methoxyphenyl | Methyl | 3-(4-Methoxyphenyl)-2-(methylthio)quinoxaline 1-oxide | 88 |

| 4-Chlorophenyl | Methyl | 3-(4-Chlorophenyl)-2-(methylthio)quinoxaline 1-oxide | 84 |

| 4-Bromophenyl | Methyl | 3-(4-Bromophenyl)-2-(methylthio)quinoxaline 1-oxide | 86 |

| 2-Thienyl | Methyl | 2-(Methylthio)-3-(thiophen-2-yl)quinoxaline 1-oxide | 75 |

| Phenyl | Ethyl | 2-(Ethylthio)-3-phenylquinoxaline 1-oxide | 78 |

Stereoselective and Regioselective Synthesis of Quinoxaline N-Oxides

The control of selectivity is a cornerstone of modern organic synthesis. In the context of quinoxaline N-oxides, regioselectivity—the control of which position on the molecule reacts—has been a significant area of investigation, both in the formation of the heterocyclic core and in its subsequent functionalization. Information specifically regarding the stereoselective synthesis of chiral quinoxaline N-oxide derivatives is not prominently featured in recent literature.

Regioselectivity in Ring Synthesis

The Beirut reaction, a primary method for synthesizing quinoxaline 1,4-dioxides from benzofuroxans, can exhibit high regioselectivity depending on the substitution pattern of the benzofuroxan precursor. nih.govmdpi.com This selectivity is crucial as it dictates the substitution pattern on the final quinoxaline dioxide core.

Influence of Amino Groups: The reaction of aminobenzofuroxans with β-dicarbonyl compounds like benzoylacetonitrile (B15868) proceeds regioselectively to yield 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides. nih.gov This directing effect provides a reliable route to specific isomers that are of interest for their biological activities. nih.gov

Influence of Halogen Groups: For 6,7-dihalogen-substituted benzofuroxans, nucleophilic substitution reactions have been shown to proceed regioselectively. This leads to products such as 6-amino-substituted derivatives, a selectivity attributed to the electron-withdrawing effect of a cyano group at the 2-position of the resulting quinoxaline heterocycle. nih.gov

Regioselectivity in Ring Functionalization

Once the quinoxaline N-oxide scaffold is formed, the N-oxide group itself can direct the regioselectivity of subsequent reactions.

Selective Deoxygenation: The reduction of 2,3-disubstituted quinoxaline 1,4-dioxides can be controlled to achieve mono-deoxygenation. Using reagents such as trimethyl phosphite, deoxygenation occurs selectively at the nitrogen atom adjacent to a carbon atom bearing an electron-withdrawing substituent. researchgate.net This allows for the controlled synthesis of specific quinoxaline 1-oxide isomers from the corresponding dioxide precursors.

C-H Functionalization (by analogy to Quinoline (B57606) N-Oxides): While direct C-H functionalization of quinoxaline N-oxides is an emerging area, extensive research on the related quinoline N-oxide scaffold highlights the powerful directing capacity of the N-oxide group. These methodologies offer a blueprint for potential regioselective functionalization of quinoxalines. For instance, transition metal-catalyzed reactions have achieved high regioselectivity at positions ortho (C2) and peri (C8) to the N-oxide in quinolines. nih.govnih.govbeilstein-journals.org Rh(III)-catalyzed arylation of quinoline N-oxides with arylboronic acids, for example, affords 8-arylquinoline N-oxides with excellent regioselectivity. nih.gov Similarly, metal-free protocols have been developed for the highly regioselective deoxygenative C2-heteroarylation of quinoline N-oxides. beilstein-journals.org These strategies underscore the potential for developing analogous regioselective C-H functionalization methods for the quinoxaline N-oxide system.

Table 2: Examples of Regioselective Reactions Involving Quinoxaline N-Oxides and Related Heterocycles

| Substrate | Reagents | Reaction Type | Position of Functionalization | Product Type | Reference |

| Aminobenzofuroxans | Benzoylacetonitrile, Et₃N | Beirut Reaction (Ring Synthesis) | C7 | 7-Amino-quinoxaline 1,4-dioxide | nih.gov |

| 2,3-Disubstituted quinoxaline 1,4-dioxide | Trimethyl phosphite | Deoxygenation | N1 (adjacent to EWG) | Quinoxaline 1-oxide | researchgate.net |

| Quinoline N-oxide | Arylboronic acids, Rh(III)-catalyst | C-H Arylation | C8 | 8-Arylquinoline N-oxide | nih.gov |

| Quinoline N-oxide | N-sulfonyl-1,2,3-triazoles | Deoxygenative C-H Heteroarylation | C2 | α-Triazolylquinoline | beilstein-journals.org |

Chemical Reactivity and Transformation Mechanisms of Quinoxaline, 1 Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide group is the most prominent functional group in quinoxaline (B1680401), 1-oxide and is central to its reactivity. It can undergo reductive deoxygenation, participate in oxidative pathways, and be involved in rearrangement reactions.

Reductive Transformations of the N-Oxide Group

The reduction of the N-oxide group in quinoxaline, 1-oxide is a common and synthetically useful transformation, leading to the corresponding quinoxaline. This deoxygenation can be achieved using a variety of reducing agents. mdpi.comnih.gov Common methods for the deoxygenation of heteroaromatic N-oxides include catalytic hydrogenation, the use of complex metal hydrides, and reagents like trivalent phosphorus compounds. mdpi.comnih.gov

For quinoxaline 1,4-dioxides, selective monodeoxygenation to the corresponding 1-oxide can be achieved with reagents such as trimethyl phosphite, sodium dithionite, or phosphorus trichloride. thieme-connect.de The selectivity of deoxygenation can be influenced by the nature of substituents on the quinoxaline ring. thieme-connect.de For instance, electron-withdrawing groups adjacent to an N-oxide group can facilitate its selective removal. thieme-connect.de Complete deoxygenation of quinoxaline 1,4-dioxides to quinoxalines can be accomplished under mild conditions using reagents like excess sodium dithionite. thieme-connect.de

The bioreduction of quinoxaline N-oxides is also a significant area of study, particularly in the context of their biological activity. researchgate.net Enzymatic single-electron reduction, especially under hypoxic conditions, can lead to the formation of radical species that are implicated in DNA damage. nih.gov This process is believed to be a key mechanism for the cytotoxic effects of some quinoxaline N-oxide derivatives. acs.org The reduction potentials of these compounds are influenced by the substituents on the quinoxaline ring; electron-withdrawing groups make the reduction more facile. unav.edunih.govunav.edu

Table 1: Reagents for Reductive Transformations of Quinoxaline N-Oxides

| Transformation | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Monodeoxygenation of Quinoxaline 1,4-dioxide | Trimethyl phosphite, Sodium dithionite, Phosphorus trichloride | Quinoxaline 1-oxide | thieme-connect.de |

| Dideoxygenation of Quinoxaline 1,4-dioxide | Excess Sodium dithionite, Titanium(III) chloride | Quinoxaline | mdpi.comnih.govthieme-connect.de |

| Bioreduction | Enzymes (e.g., reductases) under hypoxic conditions | Radical intermediates, Reduced quinoxaline species | researchgate.netnih.govacs.org |

Oxidative Pathways and Stability Considerations

While the N-oxide group is more commonly involved in reductive transformations, its stability and potential for further oxidation are also important considerations. Quinoxaline itself can be oxidized to form quinoxaline 1-oxide and subsequently quinoxaline 1,4-dioxide using various oxidizing agents, such as peracids. researchgate.net A complex of hypofluorous acid with acetonitrile (B52724) has been shown to be a highly effective reagent for the oxidation of quinoxalines to their 1,4-dioxides, even for derivatives with electron-withdrawing or sterically hindering substituents. mdpi.com

The N-oxide bond itself is relatively stable, but its reactivity can be influenced by the electronic nature of substituents on the quinoxaline ring. acs.org The N-oxide group enhances the stability of the quinoxaline ring to oxidative degradation. researchgate.net However, under certain conditions, the N-oxide can participate in reactions that lead to the formation of reactive oxygen species (ROS). nih.govtandfonline.com The generation of ROS is often linked to the biological activities of quinoxaline N-oxides. nih.govtandfonline.com

Rearrangement Reactions of Quinoxaline N-Oxides

Quinoxaline N-oxides can undergo various rearrangement reactions, often initiated by light or treatment with certain reagents. osti.gov Photochemical irradiation of quinoxaline 1,4-dioxides can lead to the formation of different products depending on the structure of the starting material and the reaction conditions. researchgate.net For example, 2-substituted quinoxaline 1,4-dioxides can isomerize to 3-oxoquinoxaline 1-N-oxides upon photolysis in aqueous solutions. researchgate.net This type of rearrangement is proposed to proceed through an oxaziridine (B8769555) intermediate. researchgate.netwur.nl

Another notable rearrangement is the Beirut reaction, which is a primary method for synthesizing quinoxaline 1,4-dioxides from benzofuroxans and enamines or enolate anions. mdpi.comnih.govclockss.org While this is a synthetic route to quinoxaline N-oxides, the mechanism involves the rearrangement of intermediates. mdpi.comnih.gov Rearrangements can also be observed under basic conditions or upon treatment with nucleophiles or acid halides, although these can sometimes lead to a mixture of products and reduce the yield of the desired compound. mdpi.comresearchgate.net Certain quinoxaline N-oxides have been observed to undergo a novel rearrangement to form 6-benzimidazolinones. acs.org

Substitution and Functionalization Reactions on the Quinoxaline Ring

The presence of the N-oxide group significantly influences the reactivity of the quinoxaline ring towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

The N-oxide group is strongly electron-withdrawing, which activates the quinoxaline ring, particularly at the positions alpha (C2) and gamma (C7) to the N-oxide, towards nucleophilic aromatic substitution (SNA_r_). thieme-connect.denih.gov This enhanced reactivity allows for the introduction of a wide range of functional groups onto the quinoxaline core under relatively mild conditions. mdpi.com

Halogen atoms at the 2-, 3-, 6-, and 7-positions of the quinoxaline 1,4-dioxide ring are readily displaced by various nucleophiles, including amines, alkoxides, and thiols. nih.gov For example, 2-chloroquinoxaline (B48734) 1-oxide can be prepared by treating quinoxaline 1,4-dioxide with benzenesulfonyl chloride. thieme-connect.de This highlights the ability to functionalize the C2 position. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for functionalizing the quinoxaline ring, particularly in quinoxaline N-oxides, allowing for the introduction of various substituents. nih.gov

Table 2: Nucleophilic Aromatic Substitution on Quinoxaline N-Oxides

| Position | Leaving Group | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 2, 3, 6, 7 | Halogen | Amines, Alkoxides, Thiols | Substituted Quinoxaline 1,4-dioxide | nih.gov |

| 2 | - | Carbanions (VNS) | 2-Substituted Quinoxaline N-oxide | nih.gov |

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

In contrast to nucleophilic substitution, the electron-withdrawing nature of the N-oxide group deactivates the quinoxaline ring towards electrophilic aromatic substitution. thieme-connect.descispace.com Unsubstituted quinoxaline itself is resistant to nitration, requiring harsh conditions (concentrated nitric acid and oleum (B3057394) at 90°C) to yield a mixture of 5-nitro- and 5,7-dinitroquinoxaline. researchgate.netscispace.com

Quinoxaline 1-oxide is also resistant to nitration under forcing conditions. thieme-connect.dejst.go.jp However, the presence of activating groups on the benzene (B151609) ring of the quinoxaline system can facilitate electrophilic substitution. For instance, 5-methoxy- and 6-methoxyquinoxaline (B1582197) undergo nitration more readily. jst.go.jp

Halogenation of the quinoxaline ring can also be challenging. Direct bromination of quinoxaline requires specific conditions. logos-verlag.de The reaction of quinoxaline 1,4-dioxide with acetyl chloride can lead to chlorination at the 6-position, and with longer reaction times, at the 6- and 7-positions, often accompanied by deoxygenation. thieme-connect.de

Table of Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Quinoxaline 1,4-dioxide |

| Trimethyl phosphite |

| Sodium dithionite |

| Phosphorus trichloride |

| Titanium(III) chloride |

| Hypofluorous acid |

| Acetonitrile |

| 3-Oxoquinoxaline 1-N-oxide |

| Benzofuroxan (B160326) |

| 6-Benzimidazolinone |

| 2-Chloroquinoxaline 1-oxide |

| Benzenesulfonyl chloride |

| 5-Nitroquinoxaline |

| 5,7-Dinitroquinoxaline |

| 5-Methoxyquinoxaline |

| 6-Methoxyquinoxaline |

| Acetyl chloride |

Alkylation and Acylation Reactions

The N-oxide group in this compound activates the C2 position for nucleophilic attack and facilitates reactions at the nitrogen atom. Both alkylation and acylation can occur on either the N-oxide oxygen or at specific carbon positions of the heterocyclic ring, depending on the reagents and reaction conditions.

Alkylation reactions on quinoxaline derivatives can proceed through various mechanisms. For instance, carbanions generated from the deprotonation of alkyl substituents alpha to the quinoxaline ring nitrogen are stabilized by induction and resonance, allowing them to undergo condensation reactions with electrophiles. thieme-connect.de While much research focuses on quinoxalin-2(1H)-ones, the principles can be extended. For example, N-alkylation of the quinoxalinone skeleton is a common transformation. e-bookshelf.de In the context of N-oxides, the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide with amines results in a double nucleophilic substitution, showcasing the reactivity of alkyl groups attached to the N-oxidized quinoxaline core. nih.gov

Acylation reactions are also a key transformation. 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxides can be readily acylated with acid chlorides to form the corresponding amides. nih.gov A method for the direct synthesis of C3-acylated quinoxalin-2(1H)-one N-oxides has been developed using a Cu(I)/TBHP system, which proceeds via C-H activation and a radical relay reaction. rsc.orgrsc.org This highlights a modern approach to introducing acyl groups onto the quinoxaline N-oxide framework. Similarly, copper-catalyzed acylation of quinoline-N-oxides with gem-difluorostyrenes proceeds through a tandem cycloaddition/elimination pathway, a strategy that could be applicable to this compound. acs.org

Table 1: Examples of Alkylation and Acylation Reactions on Quinoxaline N-Oxide Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxides | Acid chlorides | Corresponding amides | nih.gov |

| Acylation | Quinoxalin-2(1H)-one | Arylaldehyde, CuCl/TBHP | C3-Acylated quinoxalin-2(1H)-one N-oxide | rsc.orgrsc.org |

| Alkylation (Substitution) | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | Amines | Double nucleophilic substitution product | nih.gov |

Cyclization and Condensation Reactions

This compound and its derivatives can participate in cyclization and condensation reactions, often utilizing substituents on the quinoxaline core as handles to build new fused-ring systems. These reactions are fundamental in creating more complex heterocyclic structures with potential biological activities.

Condensation reactions are a primary method for synthesizing and modifying quinoxaline derivatives. researchgate.net A classic approach involves the reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.com For derivatives of this compound, condensation reactions often involve an active methyl group. For example, 2-methyl quinoxaline-1,4-dioxide derivatives undergo condensation with aldehydes like 4,4'-biphenyl carboxaldehyde in the presence of a base such as methanolic KOH. sdiarticle4.comjournalajocs.com This type of reaction transforms the methyl group into a larger, conjugated side chain.

Intramolecular cyclization is another powerful strategy. The treatment of a hydrazide derivative of quinoxaline 1,4-dioxide with carbon disulfide can lead to the formation of a fused 2-(1,3,4-oxadiazol-2-thione) ring system. nih.gov Similarly, boiling the hydrazide with p-nitrobenzoic acid in the presence of phosphoryl chloride results in a 2-(1,3,4-oxadiazolyl)quinoxaline 1,4-dioxide. nih.gov A tandem oxidative azidation/cyclization of N-arylenamines has also been developed as a novel method for synthesizing the quinoxaline core itself. acs.org Furthermore, the reaction of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide with amines shows a preference for a double nucleophilic substitution over an intramolecular cyclization pathway. nih.gov

Table 2: Examples of Cyclization and Condensation Reactions

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Condensation | 2-Methyl quinoxaline-1,4-dioxide derivatives | 4,4'-Biphenyl carboxaldehyde, methanolic KOH | Styryl-type derivative | sdiarticle4.comjournalajocs.com |

| Cyclization | Hydrazide derivative of quinoxaline 1,4-dioxide | Carbon disulfide | Fused 1,3,4-oxadiazol-2-thione ring | nih.gov |

| Cyclization | Hydrazide derivative of quinoxaline 1,4-dioxide | p-Nitrobenzoic acid, POCl₃ | Fused 1,3,4-oxadiazolyl ring | nih.gov |

| Tandem Cyclization | N-alkyl/aryl-quinoxalinones | CBr₄, sodium tert-butoxide | Fused dihalo-aziridino-quinoxalinone | acs.org |

Advanced Reaction Types and Applications

Modern synthetic methodologies, particularly those involving transition-metal catalysis, have been applied to this compound to achieve novel and efficient transformations. These advanced reactions leverage the unique reactivity imparted by the N-oxide group to forge complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinoxaline N-oxides has enabled previously challenging C-H functionalization and cross-coupling reactions. researchgate.net The N-oxide group can act as a directing group, facilitating the selective activation of specific C-H bonds.

A notable application is the palladium-catalyzed C-H alkenylation of quinoxaline N-oxide. fapesp.br This reaction, often enabled by a mono-N-protected amino acid ligand, allows for the direct formation of a C-C double bond between the quinoxaline core and an alkene, offering a streamlined route to vinyl-substituted quinoxalines. While many palladium-catalyzed reactions have been developed for the quinoxaline scaffold in general, such as the synthesis of indolo[2,3-b]quinoxalines via Suzuki coupling and subsequent C-N coupling, the specific influence of the N-oxide group is a key area of ongoing research. rsc.org Another strategy involves the palladium-catalyzed hydrogenative coupling of nitroarenes and phenols to construct spirocyclic pyrrolo[1,2-a]quinoxalines. acs.org Although this builds the quinoxaline ring system, it points to the broad utility of palladium in this area of heterocyclic chemistry. A silver-free, palladium-catalyzed method for the arylation of C1-H bonds in pyrrolo[1,2-a]quinoxalines with aryl bromides has also been successfully developed. rsc.org

Table 3: Palladium-Catalyzed Reactions Involving Quinoxaline N-Oxides

| Reaction Type | Substrate | Catalyst/Ligand | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Alkenylation | Quinoxaline N-oxide | Palladium / Mono-N-protected amino acid | Alkenes | Alkenylated Quinoxaline | fapesp.br |

| C-H Arylation | Pyrrolo[1,2-a]quinoxaline | Pd(OAc)₂ / PPh₃ | Aryl bromides | C1-Aryl-pyrrolo[1,2-a]quinoxaline | rsc.org |

| Two-fold C-N Coupling | 2,3-dibromoquinoxaline | Palladium catalyst | Anilines | Indolo[2,3-b]quinoxaline | rsc.org |

C-Alkylation Strategies

Direct C-alkylation of the quinoxaline ring, particularly at positions activated by the N-oxide group, is a powerful tool for introducing alkyl fragments. Various strategies have been developed to achieve this transformation, often involving radical intermediates or the reaction of organometallic reagents.

One strategy involves the C-alkylation of quinoxaline anions. thieme-connect.de A more recent and versatile approach is the C3-alkylation of quinoxalin-2(1H)-ones, a closely related system where the C3 position is electronically analogous to the activated C2/C3 positions in quinoxaline N-oxides. These methods include photocatalytic approaches using alkyl radicals generated from sources like 4-alkyl-1,4-dihydropyridines. chim.it An electro-oxidative method has been reported for the C-H alkylation of quinoxalin-2(1H)-ones using organoboron compounds such as alkyl boronic acids and esters. rsc.org This reaction proceeds through the radical addition of alkyl groups to the heterocycle.

Another innovative strategy is the base-mediated denitrative C3-alkylation of quinoxalin-2(1H)-one using unactivated nitroalkanes. rsc.org This method provides a way to forge C-C bonds using readily available starting materials. Additionally, metal-free photochemical methods have been developed for the C3-alkylation of quinoxalin-2(1H)-ones with alkyl chlorides, showcasing the trend towards more sustainable synthetic protocols. rsc.org A protocol for the direct synthesis of fused dihalo-aziridino-quinoxalinone derivatives via C3-alkylation with CBr₄ followed by tandem cyclization has also been established. acs.org These diverse strategies underscore the ongoing efforts to develop efficient and selective methods for the C-alkylation of the quinoxaline scaffold.

Table 4: Modern C-Alkylation Strategies for Quinoxaline Derivatives

| Strategy | Substrate Type | Alkyl Source | Conditions | Reference |

|---|---|---|---|---|

| Electro-oxidative Alkylation | Quinoxalin-2(1H)-ones | Alkyl boronic acids/esters | Electro-oxidative, mild | rsc.org |

| Denitrative Alkylation | Quinoxalin-2(1H)-one | Nitroalkanes | Base-mediated | rsc.org |

| Photocatalytic Alkylation | Quinoxalin-2(1H)-ones | 4-Alkyl-1,4-dihydropyridines | Blue LEDs, acetoxybenziodoxole | chim.it |

| Metal-free Photocatalysis | Quinoxalin-2(1H)-ones | Alkyl chlorides | Organic photocatalyst, blue light | rsc.org |

| Alkylation/Tandem Cyclization | N-alkyl/aryl-quinoxalinones | CBr₄ | Base (sodium tert-butoxide) | acs.org |

Spectroscopic Characterization and Structural Elucidation of Quinoxaline, 1 Oxide

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the case of Quinoxaline (B1680401), 1-oxide and its derivatives, the N-oxide group is of particular interest. The N-O stretching vibration in Quinoxaline, 1-oxide is reported to appear as a strong band around 1379 cm⁻¹. pjsir.org The position of this band is sensitive to the presence of substituents on the quinoxaline ring system. pjsir.org For instance, in 2-phenylquinoxaline (B188063) 1-oxide, this band shifts to a lower frequency at 1355 cm⁻¹. pjsir.org

Other notable vibrations include the aromatic C-H and ring stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The in-plane aromatic ring vibrations for quinoxaline N-oxides are also significant for structural confirmation. pjsir.org In substituted quinoxaline N-oxides, bands for other functional groups, such as the C=O stretching in quinoxalin-3-one 1-oxides (1635-1725 cm⁻¹), are also readily identified. pjsir.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type |

|---|---|---|

| N-O Stretch | ~1379 | This compound pjsir.org |

| N-O Stretch | 1350-1355 | Substituted Quinoxaline 1-oxides pjsir.org |

| Aromatic C-H Stretch | 3000-3100 | Quinoxaline derivatives scialert.net |

| Aromatic Ring Stretch | 1500-1620 | Quinoxaline N-oxides pjsir.org |

| C=O Stretch | 1635-1725 | Quinoxalin-3-one 1-oxides pjsir.org |

This table provides an interactive summary of key FT-IR data.

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. While specific Raman data for the parent this compound is not extensively detailed in the provided results, studies on related quinoxaline derivatives highlight its utility. For the parent quinoxaline, FT-Raman spectra show C-H stretching vibrations at 3064 and 3037 cm⁻¹, and ring stretching modes are also observed. scialert.net In metal complexes of quinoxaline derivatives, resonance Raman spectra have been used to study the electronic structure of the ligands. isca.in For instance, in Ru(II) complexes with a substituted quinoxaline ligand, the resonance Raman spectra of the reduced species indicated that the lowest unoccupied molecular orbital (LUMO) is spread across the pyridine (B92270) and pyrazine (B50134)/quinoxaline sections of the ligand. isca.in

Electronic and Magnetic Resonance Spectroscopies

Electronic and magnetic resonance spectroscopies provide further detail on the electronic structure, and the chemical environment of the nuclei within this compound.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV spectrum of quinoxaline in ethanol (B145695) displays more intense π-π* transitions compared to naphthalene, with an additional shoulder at longer wavelengths attributed to n-π* transitions. pjsir.org The introduction of the N-oxide group and other substituents can shift these absorption bands. For this compound, the NIST Chemistry WebBook provides a UV/Visible spectrum, though specific absorption maxima in common solvents are often determined in individual research studies. nist.gov For example, a study on fused-ring derivatives of quinoxalines reported absorption maxima for a related compound, 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline, at 294, 342, and 380 nm in DMSO. nih.gov The position and intensity of these bands are influenced by the solvent polarity and the nature of substituents on the quinoxaline ring. pjsir.org

Table 2: UV-Vis Absorption Maxima (λmax) for Quinoxaline Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Quinoxaline | Cyclohexane | 340, 312, 232 sgbaukrc.ac.in |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | DMSO | 294, 342, 380 nih.gov |

This table offers an interactive look at UV-Vis absorption data.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide precise information about the hydrogen and carbon skeletons, respectively.

In the ¹H NMR spectrum of quinoxaline derivatives, the protons on the benzenoid ring typically appear as a complex multiplet system. sgbaukrc.ac.in For substituted quinoxalines, the chemical shifts and coupling constants of these protons are highly dependent on the nature and position of the substituents. niscpr.res.in Similarly, the ¹³C NMR spectrum of quinoxaline shows distinct signals for each carbon atom, with the chemical shifts being sensitive to the electronic environment. sgbaukrc.ac.in Specific ¹H and ¹³C NMR data for various substituted quinoxaline N-oxides have been reported, allowing for detailed structural assignments. nih.govmdpi.com

Table 3: Representative NMR Data for Quinoxaline Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-phenylquinoxaline | ¹³C NMR | CDCl₃ | 151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56 acgpubs.org |

| 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | ¹H NMR | methanol-d₄ | 8.33 (d), 7.93–7.86 (m), 7.52 (t), 4.02 (s) nih.gov |

This interactive table presents examples of NMR spectral data.

EPR (or ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. In the context of quinoxaline N-oxides, EPR has been crucial in studying their mechanism of action, particularly for those with biological activity. It has been shown that quinoxaline 1,4-dioxides can generate radical intermediates under reductive conditions. nih.gov EPR studies have identified these intermediates as likely being carbon-centered and aryl-type radicals. nih.govplos.orgplos.org The generation of these free radicals was demonstrated during the reduction of carbadox (B606473) (a quinoxaline-1,4-dioxide derivative), and these radical species are implicated in the compound's biological effects. nih.gov

Fluorescence Spectroscopy for Luminescence Properties

The quinoxaline moiety is recognized as a significant fluorophore, and its derivatives are frequently employed as sensitive fluorescent probes. mdpi.com The incorporation of a highly π-electron deficient N-heterocycle like quinoxaline into the backbone of molecules can significantly alter the photophysical properties of π-conjugated materials. mdpi.com The luminescence properties, including emission wavelengths and quantum yields, are highly dependent on the nature and position of substituents on the quinoxaline ring, as well as the solvent polarity. acs.org

Studies on quinoxaline derivatives demonstrate this variability. For instance, some quinoxalines with electron-donating amine substituents show lower fluorescence quantum efficiency, and their photoluminescence is severely affected by solvent polarity. acs.orgresearchgate.net In contrast, certain 1H-pyrazolo[3,4-b]quinoxaline derivatives exhibit intense emission between 520–540 nm, with a fluorescence quantum yield approaching unity in moderately polar solvents. psu.edu Research on a psu.educarbohelicene fused with quinoxaline reported a low fluorescence quantum yield (ΦFL) of 0.05; however, the introduction of asymmetric dialkyl substituents dramatically increased the yield to 0.25. acs.org The photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide yielded a product with a calculated quantum yield of 0.03. iiste.org

These findings highlight that while the core this compound structure provides the basis for luminescence, its practical fluorescent properties are intricately tuned by molecular modifications.

Table 1: Luminescence Properties of Selected Quinoxaline Derivatives

| Compound | Fluorescence Quantum Yield (ΦFL) | Reference |

|---|---|---|

| 2-methylquinoxaline 1,4-dioxide | 0.03 | iiste.org |

| Quinoxaline fused- psu.educarbohelicene | 0.05 | acs.org |

| psu.eduCarbohelicene fused by asymmetric 1,2-dialkyl-substituted quinoxaline | 0.25 | acs.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical technique for the structural characterization of quinoxaline N-oxide derivatives. nih.govscielo.br The analysis typically provides the molecular ion peak, confirming the molecular weight of the compound. For this compound, the expected molecular formula is C₈H₆N₂O, with a molecular weight of approximately 146.15 g/mol . nist.govchemimpex.com

The fragmentation patterns of N-oxide containing heterocycles are characteristic and informative. A common fragmentation pathway involves the loss of an oxygen atom, resulting in a fragment ion peak at [M-16]⁺•. scielo.br Another frequently observed fragmentation for N-oxides is the loss of a hydroxyl radical (•OH), giving rise to an [M-17]⁺ peak, a process that can be facilitated by the presence of suitably located hydrogen atoms. scielo.brresearchgate.net For instance, studies on other N-oxide heterocycles confirm that this hydroxyl radical loss can occur via rearrangement processes involving nearby hydrogen atoms. scielo.br

In studies using electrospray ionization (ESI), a characteristic fragment ion corresponding to [M+H−O]⁺ is often observed for N-oxides. researchgate.net The analysis of various quinoxaline derivatives has successfully used mass spectrometry to confirm their structures, with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) identifying the correct molecular ion peaks for synthesized compounds. nih.gov The fragmentation patterns of furazano[3,4-b]quinoxaline 1-oxides have been shown to release NO fragments, indicating another potential fragmentation route for related structures. researchgate.net

Table 2: Common Mass Spectrometry Fragmentation Pathways for Heterocyclic N-Oxides

| Fragmentation Process | Neutral Loss / Radical Loss | Resulting Ion | Reference |

|---|---|---|---|

| Oxygen Loss | O (16 u) | [M]⁺• → [M-16]⁺• | scielo.br |

| Hydroxyl Radical Loss | •OH (17 u) | [M]⁺• → [M-17]⁺ | scielo.brresearchgate.net |

| Deoxygenation (ESI) | O (16 u) | [M+H]⁺ → [M+H-O]⁺ | researchgate.net |

| Nitric Oxide Loss | NO (30 u) | [M]⁺• → [M-30]⁺• | researchgate.net |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for the parent this compound is not detailed in the provided context, extensive structural analysis has been performed on its derivatives, offering valuable insight into the quinoxaline framework.

A notable example is the single-crystal X-ray diffraction analysis of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. nih.govsigmaaldrich.com This analysis confirmed its molecular structure and revealed specific crystallographic parameters. nih.govmdpi.com The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov

Table 3: Crystal Data for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govnih.govmdpi.com |

| Space Group | C2/c | nih.govnih.govmdpi.com |

| a (Å) | 14.4320 (12) | nih.govnih.govmdpi.com |

| b (Å) | 10.7514 (9) | nih.govnih.govmdpi.com |

| c (Å) | 13.2728 (11) | nih.govnih.govmdpi.com |

| Volume (ų) | 1958.5 (3) | nih.govnih.govmdpi.com |

| Z (molecules/unit cell) | 8 | nih.govnih.govmdpi.com |

Elucidation of Tautomerism (e.g., Acyloin-Endiol Tautomerism)

X-ray crystallography is also instrumental in elucidating subtle structural phenomena such as tautomerism. The crystallographic analysis of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide revealed that the molecule exhibits acyloin-endiol tautomerism. nih.govnih.govmdpi.com This form of tautomerism involves the reversible interconversion of an α-hydroxy ketone (acyloin) and an enediol.

The evidence for this tautomerism was derived from precise bond length measurements within the crystal structure. nih.govmdpi.com A key finding was the difference in bond lengths between the two N-oxide groups. The O(3)–N(2) bond was measured at 1.3844 (14) Å, which is significantly longer than the O(1)–N(1) bond length of 1.2903 (13) Å. nih.govmdpi.com The typical bond length for a dative O⁻–N⁺ bond is approximately 1.29 Å. nih.gov The observed elongation of the O(3)–N(2) bond is attributed to protolysis, indicating that a proton is shared between the oxygen of the hydroxyl group and the oxygen of the adjacent N-oxide, a hallmark of the acyloin-endiol equilibrium. nih.govmdpi.comresearchgate.net

Table 4: Selected Bond Lengths in 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide Evidencing Tautomerism

| Bond | Bond Length (Å) | Inference | Reference |

|---|---|---|---|

| O(1)–N(1) | 1.2903 (13) | Typical O⁻–N⁺ bond length | nih.govmdpi.com |

| O(3)–N(2) | 1.3844 (14) | Elongated due to protolysis, indicating tautomeric form | nih.govmdpi.com |

Computational Chemistry and Theoretical Modeling of Quinoxaline, 1 Oxide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Quinoxaline (B1680401), 1-oxide. These methods allow for a detailed examination of the molecule's electron distribution, orbital energies, and other quantum mechanical parameters that govern its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying quinoxaline derivatives due to its balance of accuracy and computational cost. najah.eduiiste.org DFT calculations, particularly using the B3LYP functional, have been extensively applied to investigate the electronic structure, molecular geometries, and electrochemical properties of quinoxaline N-oxides. researchgate.netmdpi.com

Researchers have employed DFT to predict the reduction potentials of quinoxaline-1,4-di-N-oxide derivatives, finding a good correlation between the calculated and experimental values, especially for the first reduction wave. mdpi.com These studies often utilize basis sets like 6-31G, lanl2dz, and the more robust cc-pVTZ to optimize molecular structures and calculate energies. mdpi.commdpi.comsemanticscholar.org The choice of basis set can influence the accuracy of the predictions, with larger, more flexible basis sets generally providing more reliable results. mdpi.com For instance, the B3LYP/cc-pVTZ method has been shown to improve the prediction of the first reduction potential compared to smaller basis sets. mdpi.com

DFT is also instrumental in studying the impact of substituents on the electronic properties of the quinoxaline core. mdpi.com By analyzing how different functional groups alter the electron density distribution, researchers can understand structure-activity relationships, which is crucial for designing molecules with specific biological activities. nih.gov Furthermore, DFT calculations have been used to investigate the adsorption of quinoxaline derivatives on metal surfaces, providing insights into their corrosion inhibition properties. najah.edu

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical data, offer a high level of theoretical accuracy for studying Quinoxaline, 1-oxide. chemeurope.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation. chemeurope.com More advanced and computationally intensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, provide more accurate treatments of electron correlation. chemeurope.com

For quinoxaline-1,4-dioxide and its derivatives, ab initio calculations at the HF/6-311++G(d,p) level of theory have been performed to determine optimized molecular structures, dipole moments, and other electronic properties. researchgate.netresearchgate.net These calculations, alongside DFT methods, provide a comprehensive theoretical framework for understanding the molecule's ground state. researchgate.netresearchgate.net While computationally demanding, ab initio methods are valuable for benchmarking the results obtained from more cost-effective DFT calculations and for providing a deeper understanding of the electronic structure from fundamental principles. mdpi.com

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical aspect of computational studies on this compound. The energies of these frontier molecular orbitals and the magnitude of the HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netscirp.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. scirp.org For quinoxaline derivatives, this gap is a key parameter in understanding their electrochemical behavior and biological activity. mdpi.comnih.gov Computational studies have shown that the introduction of electron-donating or electron-withdrawing substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netnih.gov

DFT calculations at the B3LYP level of theory are commonly used to compute the HOMO and LUMO energies of quinoxaline derivatives. frontiersin.orgnih.gov For example, in a study of quinoxaline-based polymers, the calculated HOMO/LUMO levels were -5.24 eV and -2.20 eV, respectively, resulting in a band gap of 3.04 eV. frontiersin.org The distribution of the HOMO and LUMO electron clouds across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. frontiersin.org This information is vital for predicting reaction mechanisms and understanding intramolecular charge transfer (ICT) processes, which are important for applications in organic electronics. frontiersin.orgfrontiersin.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Quinoxaline-based Polymer (PQ1) | DFT/B3LYP/6-31G* | -5.24 | -2.20 | 3.04 | frontiersin.org |

| Quinoxaline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a direct link between the molecule's structure and its experimental spectra.

Computational Prediction of Vibrational Frequencies

The prediction of vibrational frequencies using computational methods is a powerful tool for assigning and understanding the infrared (IR) and Raman spectra of this compound and its derivatives. DFT calculations are widely employed for this purpose, often showing good agreement between calculated and experimental vibrational modes after the application of appropriate scaling factors. nih.govacs.org

For quinoxaline itself, DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set have been used to calculate the 42 normal modes of vibration. sphinxsai.com The calculated frequencies and intensities help in the detailed assignment of the experimental FT-IR and FT-Raman spectra. sphinxsai.com Similar studies on quinoxaline derivatives, such as indeno quinoxaline pyrrolo thiazole, have also demonstrated the utility of DFT in predicting C-H stretching, in-plane bending, and other vibrational modes. scialert.net

The N-O stretching vibration is a key feature in the IR spectra of quinoxaline N-oxides. In quinoxaline 1-oxide, this band appears around 1379 cm⁻¹. pjsir.org The position of this band is sensitive to the presence of substituents, highlighting the influence of electronic effects on vibrational frequencies. pjsir.org Computational studies can model these shifts, providing insights into the electronic structure changes induced by substitution. acs.org

| Vibrational Mode | Compound | Calculated (Method) | Experimental (IR) | Reference |

|---|---|---|---|---|

| N-O Stretch | Quinoxaline 1-oxide | - | 1379 | pjsir.org |

| C-H Stretch | Indeno quinoxaline | - | 3053, 3020 | scialert.net |

| C=N Stretch | Indeno quinoxaline | - | 1617, 1609 | scialert.net |

Simulation of Electronic Spectra

The simulation of electronic spectra, such as UV-Visible absorption spectra, provides valuable information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most common method used for this purpose. scirp.orgnih.gov

By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the electronic spectrum. scirp.org These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. For quinoxaline derivatives, the electronic absorption spectra have been measured in solvents like dimethylsulfoxide (DMSO) and show absorption maxima that are influenced by the substituents on the quinoxaline ring. mdpi.comresearchgate.netresearchgate.net

Theoretical simulations can model the effect of different solvents on the electronic spectra, often using continuum models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net This allows for a more direct comparison between theoretical predictions and experimental data obtained in solution. The agreement between simulated and experimental spectra validates the computational model and provides a deeper understanding of the electronic structure and excited states of this compound. sphinxsai.commdpi.com

Electrochemical Properties and Redox Behavior Modeling

The redox properties of quinoxaline 1,4-di-N-oxides are closely linked to their biological activities, particularly their efficacy as antitumor and antimicrobial agents. mdpi.comnih.gov Computational modeling plays a vital role in understanding and predicting these properties.

The biological action of many quinoxaline 1,4-di-N-oxide derivatives is predicated on their bioreduction, often under hypoxic conditions, to form radical species that can induce cellular damage. semanticscholar.org Therefore, the prediction of their reduction potentials is a key aspect of computational studies.

Density Functional Theory (DFT) has been widely employed to calculate the reduction potentials of quinoxaline 1,4-di-N-oxide derivatives. mdpi.comresearchgate.net Studies have shown a strong correlation between experimentally measured reduction potentials and those predicted using computational methods, particularly for the first reduction wave which corresponds to the formation of a radical anion. mdpi.comnih.gov For instance, the B3LYP functional combined with various basis sets like 6-31G, lanl2dz, and cc-pVTZ has been used to predict the electrochemical reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.comresearchgate.net The cc-pVTZ basis set, in particular, has shown improved accuracy in predicting the first reduction potential for a series of these compounds. researchgate.netresearchgate.net

The ease of reduction is influenced by the substituents on the quinoxaline ring. Electron-withdrawing groups tend to lower the reduction potential, making the compound easier to reduce, which often correlates with increased biological activity. mdpi.comnih.gov Computational models can effectively capture these substituent effects. nsf.gov Linear relationships have been established between computed Lowest Unoccupied Molecular Orbital (LUMO) energies and experimental reduction potentials for large sets of quinoxaline derivatives, providing a rapid method for predicting redox behavior. acs.org

However, the prediction of the second reduction potential and the reduction of specific functional groups like nitro groups has proven to be more challenging for some computational methods. researchgate.net Despite these challenges, the ability to accurately predict the first reduction potential remains a valuable tool for screening new quinoxaline derivatives with desired redox properties for therapeutic applications. mdpi.com

Table 1: Comparison of Experimental and Computationally Predicted Reduction Potentials (Wave 1) for select 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives.

| Derivative | Experimental E₁/₂ (V vs. Fc/Fc⁺) mdpi.com | Calculated Ecell (V vs. Fc/Fc⁺) (B3LYP/cc-pVTZ) mdpi.com |

| A1 | -1.258 | -1.27 |

| A2 | -1.343 | -1.33 |

| A3 | -1.385 | -1.38 |

| A4 | -1.373 | -1.37 |

| B1 | -1.211 | -1.25 |

| B2 | -1.299 | -1.31 |

| B3 | -1.341 | -1.36 |

| B4 | -1.334 | -1.35 |

This table presents a selection of data to illustrate the correlation between experimental and computed values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its derivatives in various environments, particularly in biological systems. These simulations can elucidate the conformational flexibility, solvation effects, and interaction dynamics with biological macromolecules.

MD simulations have been utilized to study the interaction of quinoxaline 1,4-di-N-oxide derivatives with protein targets. For example, simulations have been performed to analyze the stability of these compounds within the active sites of enzymes from parasites like Trypanosoma cruzi, Trichomonas vaginalis, and Fasciola hepatica. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex over time. rjeid.com

In the context of materials science, MD simulations have been used to understand the behavior of quinoxaline derivatives in applications like redox flow batteries, helping to model degradation pathways and inform the design of more stable molecules. iapchem.org The insights gained from MD simulations are crucial for understanding the atomistic details of how these molecules function and interact, which is essential for both drug development and materials engineering.

In Silico Studies for Biological Systems

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. For this compound derivatives, these computational tools are used to assess their potential as drug candidates.

The prediction of ADME properties is a critical step in evaluating the drug-likeness of a compound. Computational models can estimate various physicochemical parameters that influence a molecule's ADME profile, such as lipophilicity (log P), solubility, and polar surface area (TPSA). core.ac.uknih.gov

For quinoxaline derivatives, in silico ADME predictions have been used to assess their potential as orally bioavailable drugs. rsc.org For example, studies on salicylamide (B354443) and sulfonamide derivatives of quinoxaline have included computational predictions of ADME properties to guide the development of new antileishmanial and antimalarial agents. core.ac.uk Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been performed to evaluate their potential as anti-amebic agents, with some compounds predicted to be non-toxic. rjeid.com These predictions help to prioritize compounds for further experimental testing and to identify potential liabilities early in the drug development process. researchgate.net

Table 2: Predicted ADME Properties for a Representative Quinoxaline 1,4-di-N-oxide Derivative.

| Property | Predicted Value | Significance |

| Log P (o/w) | 1.5 - 4.5 nih.gov | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Varies with substitution core.ac.uk | Predicts drug absorption and blood-brain barrier penetration. |

| Percentage of Absorption (%ABS) | Calculated from TPSA core.ac.uk | Estimates oral absorption. |

| Drug-likeness | Generally favorable rsc.org | Assesses suitability as a potential oral drug candidate. |

The values in this table are representative and can vary significantly based on the specific substituents on the quinoxaline 1,4-di-N-oxide scaffold.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is widely used to study the interactions of this compound derivatives with their biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective inhibitors. mdpi.comfrontiersin.org

Docking studies have been instrumental in identifying potential protein targets for quinoxaline 1,4-di-N-oxide derivatives and in rationalizing their biological activities. For instance, these compounds have been docked into the active sites of various enzymes, including:

Trypanothione (B104310) reductase (TR) from Trypanosoma cruzi, a key enzyme in the parasite's defense against oxidative stress. researchgate.netmdpi.com

Triosephosphate isomerase (TIM) from parasites like Taenia solium, Giardia lamblia, and Trichomonas vaginalis. mdpi.comnih.gov

Histone Deacetylases (HDACs) , which are targets for anticancer agents. frontiersin.org

DNA gyrase , a target for antimycobacterial agents. mdpi.com

Main protease (3CLpro) of SARS-CoV-2, identifying potential antiviral agents. rsc.org

These studies often reveal specific interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket, that are crucial for inhibitory activity. mdpi.comresearchgate.net The binding energies calculated from docking simulations can help to rank compounds based on their predicted affinity for the target. mdpi.com The insights from molecular docking, often combined with molecular dynamics simulations, provide a detailed picture of the ligand-target interactions at the atomic level, which is invaluable for structure-based drug design. researchgate.netsbq.org.br

Biological Activities and Mechanistic Investigations of Quinoxaline, 1 Oxide

Antimicrobial Activity Studies

Quinoxaline (B1680401), 1-oxide and its derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), are recognized for their significant antimicrobial properties. nih.govfrontiersin.org These synthetic heterocyclic compounds exhibit a broad spectrum of activity against various microorganisms, a characteristic that has prompted extensive research into their therapeutic potential. frontiersin.orgresearchgate.netcore.ac.uk

Antimycobacterial Activity

Quinoxaline, 1-oxide derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. preprints.orgpsu.eduresearchgate.netfrontiersin.orgsemanticscholar.org This is particularly important given the rise of multidrug-resistant strains of M. tuberculosis. core.ac.ukpsu.edu

The antimycobacterial activity of these compounds is, similar to their general antibacterial action, linked to the presence of the 1,4-di-N-oxide groups. frontiersin.orgsemanticscholar.org These groups are crucial for the compound's efficacy, and their removal often diminishes the antimycobacterial effect. frontiersin.org The mechanism of action is believed to involve the bioreductive activation of the compounds, particularly under the hypoxic conditions found within tuberculous granulomas. imist.masemanticscholar.orgmdpi.com This bioreduction leads to the generation of reactive species that can damage bacterial DNA and other vital cellular components. mdpi.com

Several studies have identified specific quinoxaline 1,4-dioxide derivatives with potent in vitro activity against M. tuberculosis, including drug-resistant strains. psu.edufrontiersin.orgasm.orgresearchgate.net For example, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.25 to 1.56 μg/mL against the H37Rv strain of M. tuberculosis. preprints.orgfrontiersin.org The table below presents data on the antimycobacterial activity of various quinoxaline 1,4-dioxide derivatives.

| Compound/Derivative | Mycobacterium Strain | Activity/MIC | Reference |

| LCTA-3368 | M. smegmatis | 4 μg/ml | preprints.org |

| LCTA-3368 | M. tuberculosis | 1.25 μg/ml | preprints.org |

| Thiazolidinone-containing quinoxaline-1,4-di-N-oxides (2t, 2u, 2y, 2z) | M. tuberculosis H37Rv | 1.56 μg/mL | frontiersin.org |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | M. tuberculosis H37Rv (aerobic) | 0.24 μg/ml | asm.org |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | M. tuberculosis H37Rv (anaerobic) | 0.42 μg/ml | asm.org |

| Benzyl 3-methylquinoxaline-2-carboxylate 1,4-di-N-oxide derivatives (with Cl at pos. 7) | M. tuberculosis | EC90/MIC between 0.01 and 2.30 | psu.edu |

Antifungal Efficacy